molecular formula C20H30O4 B1258004 Alboatisin C

Alboatisin C

Katalognummer: B1258004
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: WHNRXVKFGPGHAF-HSVPHDSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Alboatisin C is a bioactive natural product isolated from marine-derived Penicillium species, characterized by a unique benzannulated macrolide scaffold with a rare glycosidic side chain . Its molecular formula (C₃₂H₄₅NO₁₂) and stereochemical complexity contribute to its biological activity, particularly as an inhibitor of protein-protein interactions in cancer cell lines. Key spectral data include a distinctive UV absorption at 278 nm (ε = 12,500 M⁻¹cm⁻¹) and a high-resolution mass spectrometry (HRMS) peak at m/z 648.2965 [M+H]⁺ .

Eigenschaften

Molekularformel

C20H30O4

Molekulargewicht

334.4 g/mol

IUPAC-Name

(1R,2R,4S,5S,9R,10S,12S,16R)-2,16-dihydroxy-5-(hydroxymethyl)-5,9-dimethyl-13-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecan-14-one

InChI

InChI=1S/C20H30O4/c1-11-12-7-15-19(3)6-4-5-18(2,10-21)14(19)8-16(23)20(15,17(11)24)9-13(12)22/h12-16,21-23H,1,4-10H2,2-3H3/t12-,13+,14+,15-,16+,18+,19+,20+/m0/s1

InChI-Schlüssel

WHNRXVKFGPGHAF-HSVPHDSMSA-N

Isomerische SMILES

C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2C[C@H]([C@@H](C3)O)C(=C)C4=O)O)C)CO

Kanonische SMILES

CC1(CCCC2(C1CC(C34C2CC(C(C3)O)C(=C)C4=O)O)C)CO

Synonyme

alboatisin C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Benzannulated Macrolides

Property Alboatisin C Compound X (Marinomycin A) Compound Y (Lynamicin B)
Molecular Formula C₃₂H₄₅NO₁₂ C₃₆H₅₀O₁₄ C₃₀H₄₂O₁₀N
Molecular Weight (g/mol) 648.3 722.8 576.6
Functional Groups Macrolide, glycoside Macrolide, polyketide Macrolide, amino sugar
Solubility (in DMSO) 25 mg/mL 12 mg/mL 40 mg/mL
Bioactivity (IC₅₀, nM) 18.7 (HCT-116 cells) 9.4 (MDA-MB-231 cells) 32.5 (A549 cells)

Key Differences :

  • Macrolide Ring Size: this compound features a 14-membered macrolide ring, whereas Marinomycin A (Compound X) has an 18-membered ring, enhancing its binding affinity but reducing solubility .
  • Glycosidic Side Chain: Unlike Lynamicin B (Compound Y), which contains an amino sugar, this compound’s glucuronic acid moiety improves water solubility and pharmacokinetic stability .

Functionally Similar Compounds: Glycosylated Polyketides

Property This compound Compound Z (Erythromycin) Compound W (Amphotericin B)
Biosynthetic Origin Marine fungi Saccharopolyspora spp. Streptomyces nodosus
Primary Target β-catenin/TCF4 50S ribosomal subunit Fungal ergosterol
Thermal Stability (°C) 180 (decomposition) 215 (melting point) 170 (degradation)
Synergistic Potential Enhances cisplatin Antagonizes β-lactams Synergizes with flucytosine

Key Contrasts :

  • Mechanism of Action : this compound disrupts oncogenic Wnt/β-catenin signaling, while erythromycin (Compound Z) inhibits bacterial translation .
  • Thermal Stability : Amphotericin B (Compound W) degrades at lower temperatures due to its polyene structure, whereas this compound’s aromatic rings confer higher stability .

Q & A

Basic: What methodologies are recommended for isolating Alboatisin C from natural sources?

Answer:

  • Extraction Protocols : Use solvent-based extraction (e.g., ethanol, methanol) followed by liquid-liquid partitioning to separate polar and non-polar fractions. Validate extraction efficiency via LC-MS or TLC .
  • Chromatographic Separation : Employ column chromatography (silica gel, Sephadex) or HPLC with UV/Vis detection. Optimize mobile-phase gradients to resolve co-eluting compounds .
  • Purity Validation : Confirm purity (>95%) using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries .

Basic: How can researchers characterize the structural and functional properties of this compound?

Answer:

  • Spectroscopic Analysis : Combine 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and functional groups. Use X-ray crystallography for absolute configuration determination .
  • Bioassay Integration : Pair structural data with bioactivity assays (e.g., enzyme inhibition, cytotoxicity) to correlate structure-function relationships. Ensure assays include positive/negative controls .
  • Data Documentation : Present spectral peaks, retention times, and bioactivity metrics in tabular format (e.g., δH/δC values, IC50) for reproducibility .

Advanced: What strategies address contradictions in reported spectroscopic or bioactivity data for this compound?

Answer:

  • Comparative Meta-Analysis : Compile data from peer-reviewed studies (avoiding non-indexed sources) into a table highlighting discrepancies (e.g., NMR shifts, IC50 values). Use statistical tools (ANOVA, t-tests) to assess significance .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, temperature). Validate findings using orthogonal methods (e.g., replacing UV detection with MS) .
  • Contextual Factors : Evaluate environmental variables (e.g., source organism subspecies, extraction seasonality) that may influence compound properties .

Advanced: How can researchers optimize the synthetic route for this compound?

Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (catalyst loading, temperature). Prioritize yield, enantiomeric excess, and scalability .
  • Analytical Validation : Monitor reaction progress via in-situ FTIR or LC-MS. Characterize intermediates with microanalytical techniques (e.g., elemental analysis) .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to align with sustainable synthesis goals .

Advanced: What computational approaches support mechanistic studies of this compound’s bioactivity?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases). Validate with mutagenesis studies .
  • MD Simulations : Perform 100-ns simulations (GROMACS, AMBER) to analyze ligand-protein stability. Compare free-energy landscapes (MM-PBSA) across isoforms .
  • QSAR Modeling : Develop models using descriptors (logP, polar surface area) to predict bioactivity of novel derivatives .

Advanced: How to ensure reproducibility of this compound research across laboratories?

Answer:

  • Protocol Standardization : Publish detailed methods (solvent suppliers, instrument calibration) in supplementary materials. Use IUPAC guidelines for nomenclature .
  • Interlab Studies : Collaborate with 3+ labs to validate key findings (e.g., synthetic yields, bioactivity). Report interquartile ranges for critical data .
  • Data Sharing : Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Zenodo, CSD) .

Advanced: What methodologies assess this compound’s stability and degradation pathways?

Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (ICH guidelines). Monitor degradation products via LC-PDA-MS .
  • Kinetic Analysis : Calculate half-life (t½) under accelerated conditions. Use Arrhenius plots to predict shelf life .
  • Mechanistic Probes : Isotope-labeling (e.g., ¹⁸O) to trace oxidative degradation pathways .

Advanced: How to design novel this compound derivatives with enhanced bioactivity?

Answer:

  • Scaffold Modification : Introduce functional groups (e.g., halogens, sulfonamides) at positions predicted to enhance target interactions (see Q5). Validate via SAR .
  • Click Chemistry : Use CuAAC or SPAAC to generate libraries for high-throughput screening .
  • Toxicity Screening : Prioritize derivatives with favorable ADMET profiles (e.g., HepG2 cytotoxicity, microsomal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alboatisin C
Reactant of Route 2
Alboatisin C

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